

NSC354961: A Direct c-Myc Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: *c-Myc inhibitor 6*

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC354961 (also known as MYCMI-6), a potent and selective small-molecule inhibitor of the c-Myc-MAX protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the oncoprotein c-Myc. Here, we consolidate key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways to facilitate a deeper understanding of NSC354961's mechanism of action and its potential applications in oncology.

Introduction to c-Myc and the Rationale for Inhibition

The c-Myc proto-oncogene is a master regulator of cell proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast number of human cancers. c-Myc functions as a transcription factor by forming a heterodimer with its partner protein, MAX. This c-Myc-MAX complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes essential for tumorigenesis. Given its central role in cancer, direct inhibition of the c-Myc-MAX interaction has been a long-sought-after therapeutic strategy. NSC354961 has emerged as a promising candidate in this pursuit, demonstrating selective disruption of the c-Myc-MAX heterodimer, leading to the suppression of MYC-driven transcription and subsequent anti-tumor effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for NSC354961, providing a comparative view of its binding affinity, cellular activity, and in vivo efficacy.

Table 1: In Vitro Binding Affinity and Interaction Inhibition

Assay Type	Target	Parameter	Value	Reference
Surface Plasmon Resonance (SPR)	MYC bHLHZip domain	Kd	1.6 μ M	[1]
In Situ Proximity Ligation Assay (isPLA)	MYC:MAX Interaction	IC50	<1.5 μ M	[1]
Heterodimer Formation Assay	MYC:MAX Heterodimer	IC50	3.8 μ M	[1]

Table 2: Cellular Activity in Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value	Reference
Burkitt's Lymphoma (Mutu, Daudi, ST486)	Burkitt's Lymphoma	GI50 (average)	0.5 μ M	[1]
MYCN-amplified Neuroblastoma	Neuroblastoma	GI50	<0.4 μ M	[1]
Various Breast Cancer Cell Lines	Breast Cancer	IC50	0.3 μ M to >10 μ M	[2]
General MYC-dependent tumor cells	Various	IC50	<0.5 μ M	[1][3]

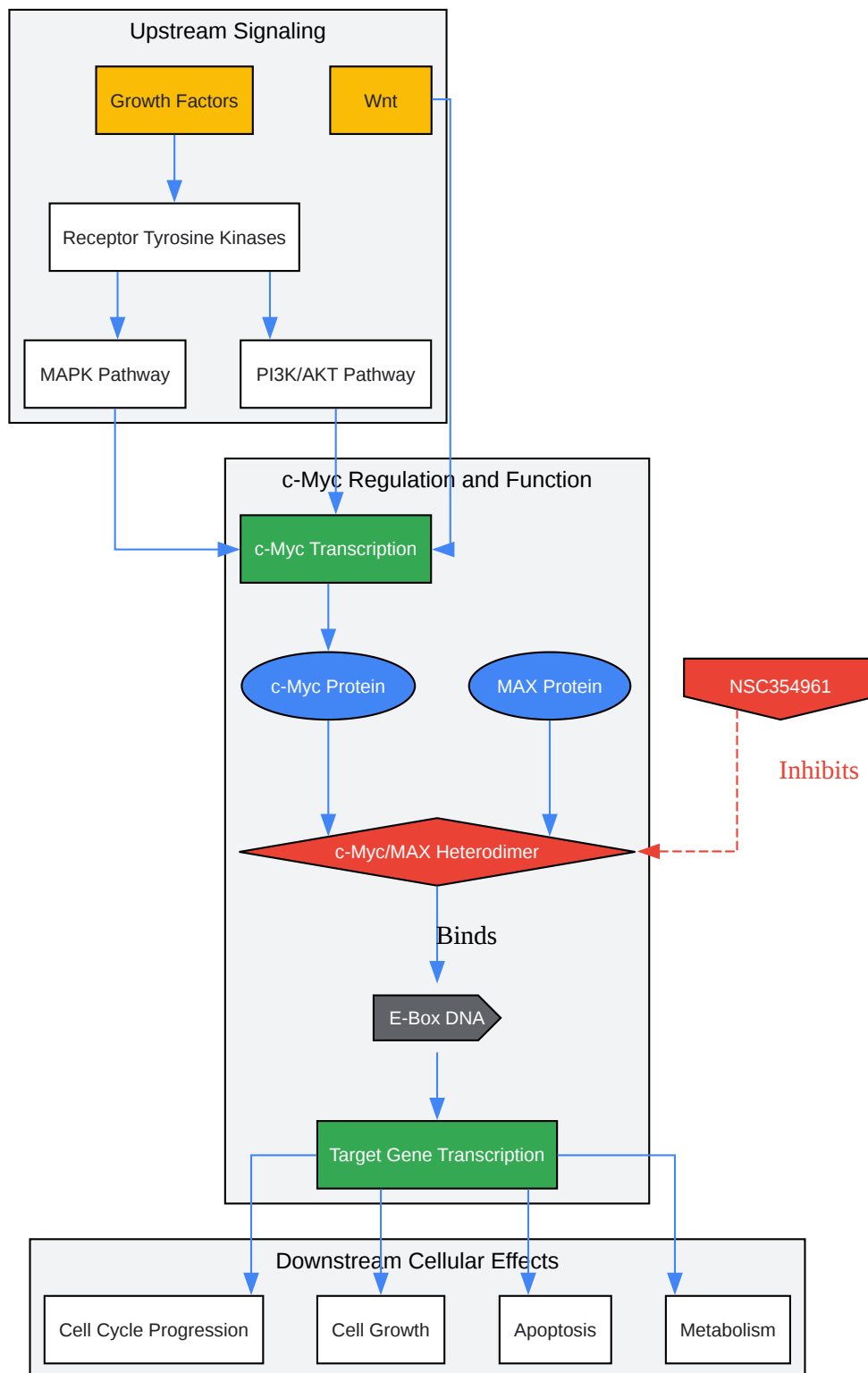
Table 3: In Vivo Efficacy in Xenograft Models

Xenograft Model	Cancer Type	Dosing Regimen	Key Outcomes	Reference
SK-N-DZ (MYCN-amplified)	Neuroblastoma	20 mg/kg, i.p., daily for 1-2 weeks	Massive apoptosis, reduced tumor cell proliferation, reduced microvasculature density, inhibited MYC:MAX interaction	[4]
MYC-driven tumor model	General	Not specified	Inhibition of MYC:MAX interaction, reduced proliferation, induction of massive apoptosis	[5]

Signaling Pathways and Experimental Workflows

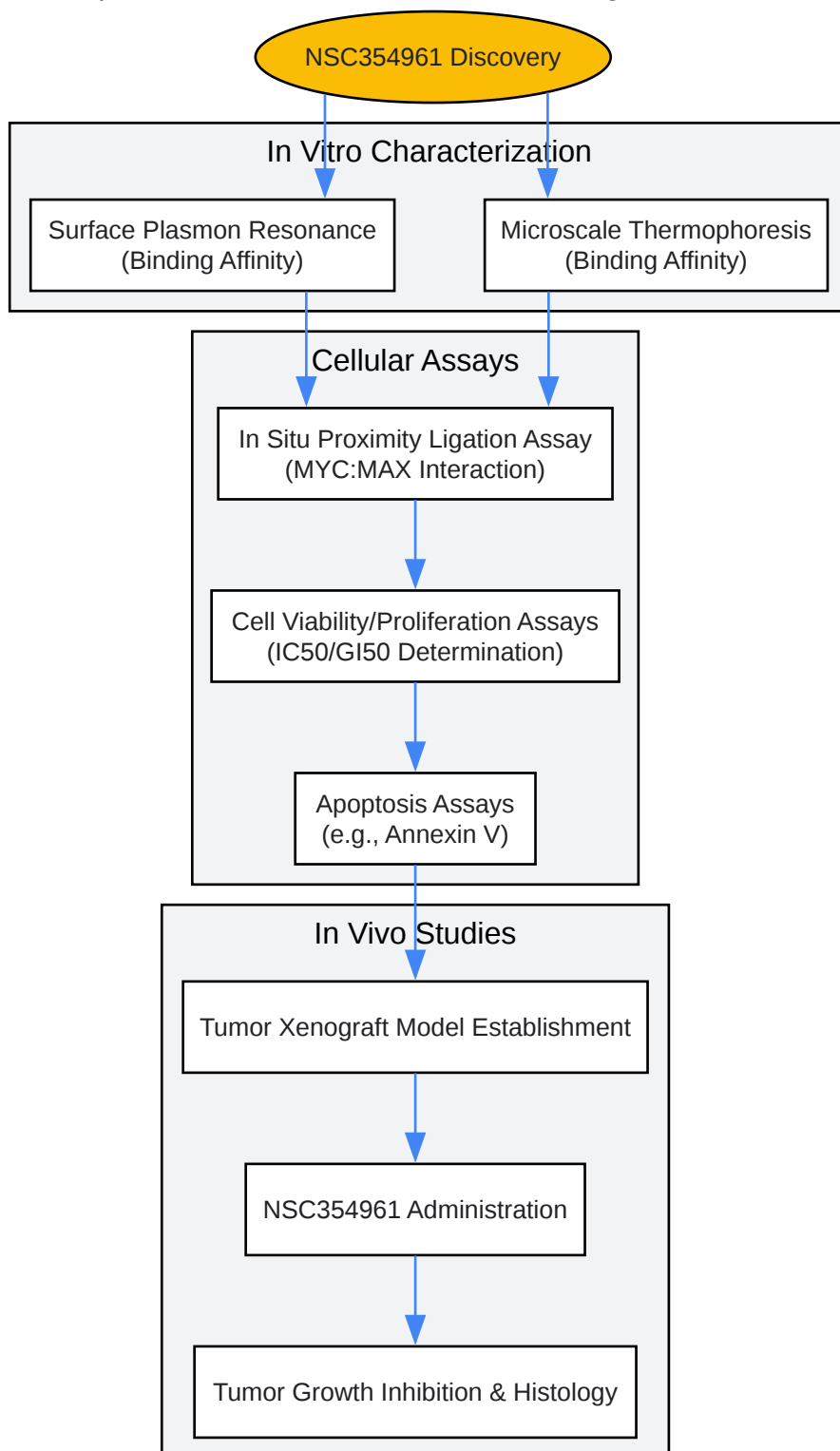
To visually represent the mechanism of action of NSC354961 and the experimental approaches used to characterize it, the following diagrams have been generated using the DOT language.

c-Myc Signaling Pathway and Point of NSC354961 Inhibition

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Caption: c-Myc signaling pathway and the inhibitory action of NSC354961.

Experimental Workflow for Characterizing NSC354961

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Caption: Workflow for the preclinical evaluation of NSC354961.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of NSC354961.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (K_d) of NSC354961 to the c-Myc bHLHZip domain.

Materials:

- Recombinant human c-Myc bHLHZip domain protein
- Recombinant human MAX bHLHZip domain protein
- NSC354961 (MYCMI-6)
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

- Chip Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Inject the c-Myc bHLHZip protein (at a concentration of ~20 $\mu\text{g/mL}$ in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

- Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
- A reference flow cell is prepared similarly but without protein immobilization.
- Binding Analysis:
 - Prepare a dilution series of NSC354961 in running buffer.
 - Inject the NSC354961 solutions over the immobilized c-Myc and reference flow cells at a constant flow rate.
 - Monitor the association and dissociation phases in real-time.
 - After each injection, regenerate the sensor surface with a pulse of regeneration solution.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

In Situ Proximity Ligation Assay (isPLA)

Objective: To quantify the inhibition of the endogenous c-Myc:MAX protein-protein interaction in cells by NSC354961.

Materials:

- Cancer cell line of interest (e.g., MCF7)
- NSC354961 (MYCMI-6)
- Primary antibodies against c-Myc (rabbit polyclonal) and MAX (mouse monoclonal)
- Duolink® In Situ PLA® Probes (anti-rabbit PLUS and anti-mouse MINUS)

- Duolink® In Situ Detection Reagents
- Microscope slides
- Fixation and permeabilization buffers
- DAPI for nuclear counterstaining

Procedure:

- Cell Culture and Treatment:
 - Seed cells on microscope slides and allow them to adhere overnight.
 - Treat the cells with a concentration range of NSC354961 for the desired time (e.g., 24 hours).
- Immunostaining and PLA:
 - Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
 - Block non-specific binding sites.
 - Incubate with primary antibodies against c-Myc and MAX.
 - Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
 - Ligate the probes using the provided ligation solution and ligase.
 - Amplify the ligated probes via rolling circle amplification with a polymerase and fluorescently labeled oligonucleotides.
- Imaging and Quantification:
 - Mount the slides with a mounting medium containing DAPI.
 - Visualize the PLA signals (fluorescent spots) and nuclei using a fluorescence microscope.
 - Quantify the number of PLA signals per cell nucleus using image analysis software.

- Calculate the percentage of inhibition of the c-Myc:MAX interaction relative to a vehicle-treated control.

Cell Viability and Growth Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) of NSC354961 in various cancer cell lines.

Materials:

- Cancer cell lines
- NSC354961 (MYCMI-6)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
- Plate reader

Procedure:

- Cell Seeding:
 - Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
- Compound Treatment:
 - Prepare a serial dilution of NSC354961 in culture medium.
 - Treat the cells with the different concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
- Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.

- Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle-treated control wells.
 - Plot the percentage of cell viability against the logarithm of the compound concentration.
 - Determine the IC₅₀ or GI₅₀ value by fitting the data to a dose-response curve using appropriate software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of NSC354961 in a preclinical animal model.

Materials:

- Immunocompromised mice (e.g., athymic nude or NOD/SCID)
- Human cancer cell line (e.g., SK-N-DZ neuroblastoma cells)
- NSC354961 (MYCMI-6)
- Vehicle solution (e.g., DMSO/corn oil)
- Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 - Subcutaneously inject a suspension of cancer cells into the flank of the mice.
 - Monitor the mice for tumor formation.
- Treatment:
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Administer NSC354961 (e.g., 20 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily).
- Efficacy Evaluation:
 - Measure tumor volume with calipers at regular intervals.
 - Monitor the body weight and general health of the mice.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis, Ki67 staining for proliferation).
- Data Analysis:
 - Plot the mean tumor volume over time for each group.
 - Perform statistical analysis to determine the significance of tumor growth inhibition.
 - Analyze histological and biomarker data to assess the in vivo mechanism of action.

Conclusion

NSC354961 (MYCMI-6) represents a significant advancement in the development of direct c-Myc inhibitors. Its ability to selectively disrupt the c-Myc-MAX interaction, leading to the inhibition of MYC-driven transcription and potent anti-tumor activity in preclinical models, underscores its therapeutic potential. This technical guide provides a consolidated resource for researchers and drug developers, offering key data, visual representations of its mechanism, and detailed experimental protocols to guide further investigation and development of this promising anti-cancer agent.

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